3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-enylprop-2-ynamide |
InChI |
InChI=1S/C12H11NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-7H,1,10H2,(H,13,14) |
InChI Key |
AVRJMTXDTRBUJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity and Transformational Pathways of 3 Phenyl N Prop 2 En 1 Yl Prop 2 Ynamide
Mechanistic Insights into Ynamide Reactivity
The distinct reactivity of ynamides like 3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide stems from their ability to form highly reactive intermediates under various conditions. These intermediates, including keteniminium ions and metal carbenes, open up a wide range of synthetic possibilities, from nucleophilic additions to complex cycloadditions.
A central feature of ynamide chemistry is the generation of keteniminium ion intermediates. These powerful electrophilic species are typically formed through the reaction of the ynamide with an electrophile. The electrophile adds to the electron-rich β-carbon of the alkyne, leading to the formation of the resonance-stabilized keteniminium ion. This process can be initiated by various electrophilic activators, including Brønsted or Lewis acids, as well as halogens.
Ynamides have emerged as valuable precursors for the generation of metal carbene species, which are among the most important intermediates in organic synthesis. This transformation typically involves the coordination of a metal catalyst, such as gold(I) or rhodium(I), to the alkyne of the ynamide. In the presence of a mild external oxidant (e.g., pyridine (B92270) N-oxide), this complex can rearrange to form a reactive α-oxo metal carbene. This method provides a desirable alternative to the use of hazardous diazo compounds, which are traditionally used to generate metal carbenes.
These metal carbene intermediates are highly versatile. For example, rhodium(I) carbenes generated from ynamides can undergo metathesis with tethered alkynes or be trapped by alkenes to yield complex heterocyclic structures like 2-oxo-pyrrolidines and 3-azabicyclo[3.1.0]hexanes. The choice of metal catalyst and ligands can have a significant impact on the subsequent reactivity of the carbene intermediate.
The inherent electronic polarization of the ynamide triple bond generally dictates high regioselectivity in addition reactions. The electron-donating nitrogen atom renders the β-carbon nucleophilic, while the α-carbon becomes electrophilic. Consequently, in the majority of transformations, including hydrofunctionalization and cycloaddition reactions, the nucleophilic component of a reagent adds to the α-carbon (α-addition).
However, achieving addition to the β-carbon (β-addition), which constitutes a reversal of the "normal" regioselectivity (umpolung), is a significant area of research that enriches ynamide chemistry. Strategies to achieve this reversal include leveraging ring strain, employing metal-carbonyl chelation, or initiating reactions through radical-mediated pathways.
Stereoselectivity is also a critical aspect of ynamide reactions. For instance, in palladium-catalyzed hydroalkynylation of ynamides, the nature of the N-substituent can act as a switch for stereoselectivity. Similarly, the hydrofluorination of ynamides using anhydrous HF proceeds with high regio- and stereoselectivity to furnish (E)-α-fluoro enamides. This selectivity is attributed to steric hindrance within the reaction intermediate, which directs the approach of the fluoride (B91410) source. researchgate.net
Intermolecular Transformations of Ynamides
The activated alkyne of this compound is amenable to a variety of intermolecular transformations, allowing for the direct installation of new functional groups across the triple bond. Nucleophilic addition reactions are particularly prominent, providing a powerful tool for molecular construction.
The electrophilic character of the α-carbon in ynamides makes them excellent substrates for nucleophilic addition reactions. This reactivity allows for the atom-economical formation of highly functionalized enamides, which are valuable building blocks in organic synthesis.
Hydrofunctionalization involves the addition of an H-Nu bond (where Nu is a nucleophile) across the alkyne. This class of reactions is of great importance as it provides a direct and efficient route to a wide range of functionalized enamides with high control over selectivity. A comprehensive review of catalytic intermolecular hydrofunctionalizations highlights the formation of C–F, C–N, C–P, and C–S bonds, among others. rsc.org
Hydrofluorination : The addition of hydrogen fluoride to ynamides is a direct method for synthesizing α-fluoroenamides. This reaction can be performed using anhydrous HF or reagents like Et₃N·3HF, often in the presence of a copper(I) or silver(I) catalyst. rsc.orgacs.org The process is highly regio- and stereoselective, typically yielding the trans-hydrofluorination product where the fluorine atom adds to the α-carbon. rsc.orgacs.org
Hydroamidation : The intermolecular addition of amides or amines to ynamides provides a route to diamine derivatives or enamine-amides. While challenging, nickel-hydride catalysis has been developed for the hydroamidation of unactivated alkenes, and similar principles can be applied to alkynes. nih.gov Catalyst and ligand choice are crucial for controlling the regioselectivity of the addition.
Hydrophosphorylation : This transformation allows for the synthesis of β-phosphor-enamides. In a transition-metal-free approach, the reaction of ynamides with diphenylphosphine (B32561) oxide can proceed with excellent regio- and stereoselectivity to yield the (Z)-β-addition product. nii.ac.jp This represents a trans-selective β-hydrophosphorylation. nii.ac.jpresearchgate.net
Hydrothiolation : The addition of thiols to ynamides is an efficient way to produce vinyl sulfides. This reaction can be catalyzed by various transition metals, such as rhodium or palladium. The choice of catalyst and ligands can control the regioselectivity, leading to either the Markovnikov (α-addition) or anti-Markovnikov (β-addition) product. acs.orgacs.org For instance, RhCl(PPh₃)₃ typically favors the anti-Markovnikov adduct, yielding trans-vinyl sulfides. acs.org
The table below summarizes representative conditions and outcomes for various hydrofunctionalization reactions on the ynamide scaffold.
| Reaction Type | Reagent/Catalyst | Typical Selectivity | Product Type |
| Hydrofluorination | Et₃N·3HF / Cu(I) or Ag(I) | trans, α-addition | α-Fluoroenamide |
| Hydroamidation | Amide / NiH Catalyst | Ligand-dependent | N-Alkyl Amide |
| Hydrophosphorylation | HP(O)Ph₂ / Cs₂CO₃ | trans, β-addition | (Z)-β-Phosphor-enamide |
| Hydrothiolation | Thiol / RhCl(PPh₃)₃ | trans, anti-Markovnikov (β-addition) | (E)-β-Thioenamide |
Nucleophilic Addition Reactions
Additions to Carbonyl Electrophiles (e.g., Aldehydes, Isatins, Ketones)
Ynamides, including this compound, can act as nucleophiles in additions to various carbonyl electrophiles. This reactivity provides a direct route to important molecular scaffolds such as N-substituted propargylic alcohols and 3-hydroxyoxindoles. nih.govnih.gov The nucleophilic character of the ynamide is attributed to its enamide-like properties, where the nitrogen lone pair enhances the electron density of the alkyne. nih.gov
The addition to aldehydes, for instance, can be catalyzed by Lewis acids like zinc triflate, facilitating the formation of a diverse family of N-substituted propargylic alcohols in high yields. nih.govnih.gov Similarly, reactions with isatins, which possess a reactive ketone carbonyl group, can be promoted by copper complexes under mild, base-free conditions. nih.gov This reaction is notable for its efficiency in creating 3-hydroxyoxindoles with a tetrasubstituted chiral center. nih.gov The mechanism often involves the formation of a key keteniminium intermediate, which is conceptually different from the typical pathways of alkyne additions. nih.gov
| Electrophile | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| Aldehydes (aliphatic & aromatic) | 10 mol% Zinc Triflate, N-methylephedrine | N-substituted propargylic alcohols | High yield, mild conditions. nih.govrsc.org |
| Isatins | Bisoxazolidine (B8223872) copper complex | 3-(aminoethynyl)-3-hydroxyindolin-2-ones | Base-free, efficient access to 3-hydroxyoxindoles. nih.gov |
| Ketones | Boron trifluoride | Acrylic amides (via two-carbon homologation) | Reaction proceeds after initial nucleophilic addition. nih.gov |
Asymmetric Variants in Nucleophilic Ynamide Additions
A significant advancement in ynamide chemistry is the development of catalytic enantioselective nucleophilic additions to carbonyl compounds. These asymmetric transformations allow for the synthesis of chiral molecules with high stereocontrol, which is of paramount importance in pharmaceutical and materials science.
The first catalytic asymmetric addition of ynamides to aldehydes was achieved using a combination of zinc triflate and the chiral ligand N-methylephedrine. nih.govnih.gov This method provides access to a range of enantioenriched N-substituted propargylic alcohols. nih.govrsc.org A critical factor for achieving high enantioselectivity (ee) was the use of apolar solvent mixtures, which helps to prevent racemization of the product. nih.gov
Similarly, highly enantioselective additions of terminal ynamides to isatins have been developed using a bisoxazolidine copper complex as the catalyst. nih.gov This protocol is broad in scope, applicable even to unprotected isatins, and furnishes 3-hydroxyoxindoles with excellent yields and enantioselectivities (up to 97% ee). nih.gov This demonstrates the potential of ynamides in the stereocontrolled synthesis of complex alkaloids and other biologically active molecules.
| Electrophile | Catalyst System | Product | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Aromatic & Aliphatic Aldehydes | Zinc Triflate / N-methylephedrine | Chiral N-substituted propargylic alcohols | Generally >80%, up to 95% ee. nih.gov |
| Isatins | Cu(I)-bisoxazolidine complex | Chiral 3-hydroxyoxindoles | Up to 97% ee. nih.gov |
Metal-Catalyzed Intermolecular Hydrofunctionalization Reactions
Metal-catalyzed intermolecular hydrofunctionalization of ynamides is a powerful and atom-economical strategy for the synthesis of multi-substituted enamides. rsc.org These reactions involve the addition of an H-X molecule across the ynamide's triple bond, where X can be carbon, nitrogen, oxygen, sulfur, phosphorus, or other elements. rsc.orgresearchgate.net The unique electronic properties of ynamides allow for high and tunable chemo-, regio-, and stereoselectivity under catalytic conditions. rsc.org
A variety of transition metals, including gold, copper, and rhodium, have been employed to catalyze these transformations. researchgate.netnih.govnih.gov For example, gold catalysts can activate ynamides towards intramolecular hydroalkylation, leading to the formation of indene (B144670) derivatives through a keteniminium ion intermediate. nih.gov Copper(I) catalysts, on the other hand, have been used for the radical trans-selective hydroboration of ynamides, providing access to β,β-disubstituted sulfonyl enamides after subsequent coupling reactions. nih.gov Ligand choice can be crucial in controlling the regioselectivity; for instance, rhodium-catalyzed hydroformylation can be directed to yield either 2- or 3-aminoacrolein derivatives. researchgate.net
Cycloaddition Reactions Involving Ynamides
The electron-rich nature of the alkyne in this compound makes it an excellent participant in various cycloaddition reactions, providing rapid access to diverse carbocyclic and heterocyclic scaffolds. rsc.org
Ynamides readily undergo [2+2] cycloaddition reactions with suitable partners. A notable example is the Ficini reaction, which traditionally involves the thermally driven cycloaddition of ynamines with electron-deficient alkenes like cyclic enones. nih.govacs.org Ynamides, being more stable analogues of ynamines, can also participate in Ficini-type reactions, often requiring catalysis by copper(II) and silver(I) salts or Brønsted acids. nih.govrsc.orgrsc.org These reactions lead to the formation of functionalized cyclobutenamides. rsc.org
Another important [2+2] cycloaddition is the reaction with ketenes. nih.govnih.gov This transformation provides a general and efficient method for the synthesis of 3-aminocyclobutenone derivatives, which are valuable synthetic intermediates. rsc.orgnih.govnih.gov The reaction typically proceeds in good yield with a variety of ketenes and ynamide derivatives. nih.gov
| Reaction Partner | Reaction Type | Catalyst/Conditions | Product |
|---|---|---|---|
| Cyclic Enones | Ficini Reaction | CuCl₂, AgSbF₆ / or Tf₂NH (Brønsted acid) | Cyclobutenamides. nih.govrsc.org |
| Ketenes | [2+2] Cycloaddition | Thermal | 3-Aminocyclobutenones. nih.govnih.gov |
| Nitroalkenes | [2+2] Cycloaddition | Rhodium complex | Cyclobutenamides. acs.org |
In [3+2] cycloaddition reactions, ynamides can react with 1,3-dipoles or, more uniquely, act as three-atom components themselves. acs.orgnih.govresearchgate.net The reaction of ynamides with azides is a classic example of a 1,3-dipolar cycloaddition, which, under ruthenium or rhodium catalysis, leads to the regiocontrolled synthesis of 5-aminotriazoles. rsc.org
More recently, ynamides have been shown to function as neutral three-atom components (TACs) in cycloadditions with π-systems like alkynes or benzynes. acs.orgkyoto-u.ac.jpresearchgate.net For instance, the intramolecular [3+2] cycloaddition between an ynamide and a benzyne (B1209423) moiety can produce indole (B1671886) scaffolds. kyoto-u.ac.jpresearchgate.net This transformation proceeds through a proposed indolium ylide intermediate. kyoto-u.ac.jp Similarly, thermally induced intramolecular cycloadditions with alkynes can yield a variety of functionalized pyrroles. acs.org These reactions highlight an underexplored facet of ynamide reactivity with significant potential in heterocyclic chemistry. acs.org
Ynamides can participate as dienophiles in [4+2] Diels-Alder cycloadditions. researchgate.netnih.gov A particularly interesting variant is the inverse-electron-demand Diels-Alder reaction, where the electron-rich ynamide reacts with an electron-poor diene, such as 1,2-diazines. acs.org This metal-free approach allows for the construction of complex aromatic systems like 2-aminonaphthalenes. acs.org
A more advanced transformation involving ynamides is the Hexa-dehydro-Diels-Alder (HDDA) reaction. researchgate.net This process involves the thermal [4+2] cycloisomerization of a 1,3-diyne with a tethered alkyne (the "diynophile") to generate a highly reactive benzyne intermediate in situ. wikipedia.orgwisc.edunih.govacs.org This benzyne can then be trapped by various agents to form highly functionalized aromatic compounds. nih.gov Ynamide derivatives have been utilized in gold-catalyzed versions of these dehydro-Diels-Alder reactions to access diverse N-containing aromatic heterocycles, showcasing a powerful method for de novo arene synthesis. researchgate.net
Intramolecular Transformations of Ynamides
The intramolecular transformations of ynamides, particularly this compound, represent a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic structures. The unique electronic properties of the ynamide functional group, characterized by a polarized carbon-carbon triple bond, render it susceptible to a variety of cyclization cascades when an appropriate tethered nucleophile, such as an allyl group, is present. These transformations can be initiated by a range of catalytic systems, including transition metals, Brønsted acids, Lewis acids, and light, as well as through carbometallation processes.
Cyclization Reactions for the Synthesis of Nitrogen Heterocycles
The intramolecular cyclization of this compound and related N-allyl ynamides serves as a versatile platform for the construction of diverse nitrogen heterocycles. The reaction pathways and resulting products are highly dependent on the nature of the catalyst and reaction conditions employed.
Transition metals are potent catalysts for the activation of the ynamide alkyne, facilitating intramolecular cyclization through various mechanistic manifolds. Gold and copper catalysts, in particular, have been extensively explored for their ability to promote cascade polycyclization reactions of N-allyl ynamides, leading to a significant increase in molecular complexity. nih.govnih.gov
Gold catalysis often proceeds through the formation of a gold-keteniminium intermediate or a gold carbene. nih.gov In the case of N-allyl ynamides, these reactive intermediates can undergo a cascade of reactions, including C–H insertion and cyclization, to afford densely functionalized, sp³-rich polycyclic nitrogen heterocycles. nih.govcore.ac.uk The choice of reaction conditions can lead to divergent pathways, yielding either fused pyridine derivatives or complex polycycles with multiple stereocenters. nih.govnih.gov
Copper catalysts can also promote the cyclization of N-allyl ynamides. For instance, copper-catalyzed tandem cyclization/direct C(sp²)-H annulation of related azide-ynamides proceeds via an α-imino copper carbene intermediate. acs.org While not a direct intramolecular cyclization of the allyl group, this highlights the utility of copper in activating ynamides for the formation of complex heterocyclic systems. Another copper-catalyzed process involves a [2+2] cyclization followed by an electrocyclic ring opening of ene-ynamides to construct medium and large-sized rings. nih.gov
Palladium-catalyzed cyclizations of enynols with aminals have been studied, where the reaction pathway can be controlled to produce different heterocyclic products. nih.govsemanticscholar.org Although not a direct example with this compound, these studies demonstrate the potential of palladium catalysis in related systems.
Detailed research findings on the transition metal-catalyzed intramolecular cyclizations of N-allyl ynamides are summarized in the table below.
| Catalyst System | Substrate Type | Key Intermediate(s) | Product(s) | Ref. |
| Gold(I) | N-allyl ynamides | Gold carbene, Gold keteniminium | Fused nitrogen-heterocycles, Polycycles | nih.gov, nih.gov |
| Copper(I) | N-allyl ynamides | Ketenimine | Fused pyridine derivatives | nih.gov, nih.gov |
| Copper | Phenyl azide-ynamides | α-imino copper carbene | Azepino[2,3-b:4,5-b']diindoles | acs.org |
| Copper | Ene-ynamides | Not specified | Indole-fused medium and large-sized rings | nih.gov |
| Palladium(II) | Enynols and aminals | Cyclopalladated complex | O-heterocycle-containing allenic amines, Polysubstituted 1,3-dienes | nih.gov, semanticscholar.org |
This table presents a summary of transition metal-catalyzed cyclizations of ynamide-containing systems. The specific outcomes can vary based on the exact substrate and reaction conditions.
Brønsted acids can effectively promote the intramolecular cyclization of ynamides by activating the alkyne towards nucleophilic attack. This activation is believed to occur through the protonation of the ynamide, generating a highly reactive keteniminium intermediate. nih.gov This intermediate can then undergo an electrophilic aromatic substitution-type reaction with a tethered arene.
For instance, the Brønsted acid-promoted cyclization of arene-ynamides has been developed for the synthesis of 3H-pyrrolo[2,3-c]quinolines. nih.gov While this example involves an arene as the nucleophile, a similar activation of this compound could potentially lead to cyclization involving the allyl group, although specific examples are not detailed in the provided search results. The key to this transformation is the generation of the electrophilic keteniminium ion, which can be intercepted by a suitable intramolecular nucleophile. nih.gov
| Acid Promoter | Substrate Type | Key Intermediate | Product Type | Ref. |
| Brønsted Acid (e.g., Tf₂NH) | Arene-ynamides | Keteniminium ion | 3H-pyrrolo[2,3-c]quinolines | nih.gov |
This table illustrates the general principle of Brønsted acid-promoted ynamide cyclization.
Lewis acids can also catalyze the intramolecular cyclization of ynamides. Similar to Brønsted acids, Lewis acids can activate the ynamide by coordinating to the carbonyl oxygen or the nitrogen atom, enhancing the electrophilicity of the alkyne.
One example of a Lewis acid-catalyzed reaction involving ynamides is the (3+2) annulation of bicyclobutanes with ynamides to form 2-amino-bicyclo[2.1.1]hexenes. nih.gov In this process, the Lewis acid, such as Sc(OTf)₃, activates the bicyclobutane, which then reacts with the ynamide. The reaction is proposed to proceed through the nucleophilic addition of the ynamide to the activated bicyclobutane, followed by annulation of the resulting enolate with the keteniminium species. nih.gov
Another relevant transformation is the Lewis acid-catalyzed [2+2] cycloaddition of ynamides with propargyl silyl (B83357) ethers to synthesize alkylidenecyclobutenones. rsc.org While these are intermolecular examples, they demonstrate the ability of Lewis acids to facilitate cycloaddition reactions of ynamides. A combined Brønsted acid and Lewis acid co-promoted cascade cyclization has also been reported for the synthesis of disubstituted pyrrolo[2,1-a]isoquinolines. rsc.org
| Lewis Acid | Co-reactant(s) | Reaction Type | Product Type | Ref. |
| Sc(OTf)₃ | Bicyclobutanes | (3+2) Annulation | 2-Amino-bicyclo[2.1.1]hexenes | nih.gov |
| Various Lewis Acids | Propargyl silyl ethers | [2+2] Cycloaddition | Alkylidenecyclobutenones | rsc.org |
This table showcases the utility of Lewis acids in promoting cycloaddition and annulation reactions of ynamides.
Photocatalysis offers a mild and efficient alternative for the cyclization of ynamides. Photoinduced transformations can proceed through radical or radical-ion intermediates, leading to unique reactivity patterns.
A notable example is the photoinduced oxidative cyclopropanation of ene-ynamides to synthesize 3-aza[n.1.0]bicycles. rsc.org This reaction is initiated by the single-electron oxidation of the ene-ynamide by an organic acridinium (B8443388) photocatalyst. This generates a putative cationic vinyl radical intermediate, which then undergoes cyclization. This strategy provides access to valuable 3-azabicyclic structures under metal-free conditions. rsc.org
| Photocatalyst | Co-reactant | Key Intermediate | Product Type | Ref. |
| Organic Acridinium | 2,6-Lutidine N-oxide | Cationic vinyl radical | 3-Aza[n.1.0]bicycles | rsc.org |
This table highlights a photocatalytic approach for the cyclization of ene-ynamides.
Intramolecular carbometallation represents another important pathway for the cyclization of N-allyl ynamides. In these reactions, an organometallic species adds across the alkyne, followed by cyclization.
A well-documented example is the intramolecular carbolithiation of N-allyl-ynamides. nih.govbeilstein-journals.org This process is initiated by the deprotonation of the N-allyl group with a strong base, such as s-BuLi, to form an allyllithium species. This intermediate then undergoes an intramolecular 6-endo-dig carbometallation onto the ynamide triple bond to generate a vinyllithium (B1195746) species. nih.gov This vinyllithium can be trapped with various electrophiles to afford highly substituted 1,4-dihydropyridines and pyridines. nih.govbeilstein-journals.org This method provides an efficient entry into these important heterocyclic scaffolds. nih.gov
This table summarizes the intramolecular carbolithiation approach to the synthesis of dihydropyridines and pyridines from N-allyl ynamides.
Tandem and Cascade Reactions Utilizing Ynamides
The reactivity of the ynamide functional group makes it an excellent participant in tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These sequences, often initiated by oxidation or amination, provide rapid access to complex N-heterocyclic scaffolds. acs.orgnih.gov
Transition metal-catalyzed oxidation of ynamides can initiate tandem sequences that lead to a variety of heterocyclic products. acs.orgnih.gov These reactions leverage the ynamide as a linchpin for constructing complex molecular architectures. For instance, zinc and copper catalysts have been employed to initiate ynamide oxidation, which is then followed by processes like C-H functionalization or carbene metathesis. acs.orgnih.gov These methods have been successfully applied to the synthesis of isoquinolones and β-carbolines. acs.orgnih.gov A notable advantage of using non-noble metals like zinc or copper is the significant inhibition of over-oxidation, a common side reaction in alkyne oxidations. acs.orgnih.gov Another approach involves the oxidation of epoxy-ynamides using silver(II) fluoride (AgF₂), which results in the formation of epoxy-1,2-dioxo-amides. rsc.org
| Catalyst/Reagent | Subsequent Reaction | Product Class | Reference |
|---|---|---|---|
| Zinc-based catalyst | C–H Functionalization | Isoquinolones, β-Carbolines | acs.orgnih.gov |
| Copper-based catalyst | Carbene Metathesis | Pyrrolo[3,4-c]quinolin-1-ones | acs.orgnih.gov |
| AgF₂ | - | Epoxy-1,2-dioxo-amides | rsc.org |
The intermolecular reaction of ynamides with nitrogen sources, such as azides or isoxazoles, can generate highly reactive α-imino metal carbene intermediates. acs.orgnih.gov These intermediates are central to a variety of amination-initiated tandem transformations. Gold catalysis has proven particularly effective in this area, enabling the synthesis of diverse nitrogen-containing heterocycles. acs.orgnih.govacs.org
For example, a gold-catalyzed intermolecular amination of an ynamide with an azide (B81097) can generate an α-imino gold carbene. acs.org This intermediate can then undergo subsequent cyclization and other transformations to afford functionalized 2-aminoindoles and 3-amino-β-carbolines. acs.orgacs.org A similar strategy, involving a gold-catalyzed ynamide amination followed by an aza-Nazarov cyclization, provides efficient access to various 2-aminopyrroles. nih.gov
Beyond gold, copper catalysts have been used for asymmetric tandem reactions involving azide-ynamide cyclization. digitellinc.com This approach also proceeds through α-imino copper carbene intermediates and has been used to achieve asymmetric cyclopropanation and Doyle-Kirmse reactions, yielding chiral polycyclic N-heterocycles with high enantioselectivity. digitellinc.com
| Catalyst | Nitrogen Source | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Gold-based catalyst | Azides | α-Imino gold carbene | 2-Aminoindoles, 3-Amino-β-carbolines | acs.orgacs.org |
| Gold-based catalyst | Isoxazoles | α-Imino gold carbene | 2-Aminopyrroles | acs.orgnih.gov |
| Copper-based catalyst | Azides | α-Imino copper carbene | Chiral polycyclic N-heterocycles | digitellinc.com |
Catalytic Strategies and Systems in Ynamide Chemistry
Transition Metal Catalysis for Ynamide Transformations
Transition metals play a pivotal role in activating the carbon-carbon triple bond of ynamides, making them susceptible to nucleophilic attack and enabling a variety of cyclization, addition, and rearrangement reactions. The choice of metal catalyst and ligands can direct the reaction pathway towards specific products, highlighting the versatility of this approach in organic synthesis.
Gold catalysts, particularly gold(I) complexes, are highly effective in activating the alkyne functionality of ynamides. This activation leads to the formation of highly reactive keteniminium intermediates, which can undergo a variety of subsequent transformations.
In the context of N-allyl ynamides, gold catalysis can initiate cascade reactions involving C-H insertion and cyclization. youtube.com These complex transformations can lead to the formation of densely functionalized nitrogen-containing polycycles. The reaction pathway is believed to proceed through a gold-keteniminium species, which undergoes turnover-limiting C-H bond cleavage. youtube.com Gold-catalyzed cascade cyclizations of N-propargyl ynamides have also been developed, providing access to functionalized indeno[1,2-c]pyrroles through a proposed vinyl cation intermediate. nih.gov Furthermore, gold catalysis has been instrumental in the synthesis of N-containing tricyclic compounds from ynamides, showcasing its power in constructing complex molecular frameworks. rsc.org The combination of gold catalysts with other catalytic systems, such as N-heterocyclic carbenes (NHCs), has enabled relay catalytic reactions for the enantioselective cycloisomerization/cyclization of ynamides. mdpi.com
A summary of representative gold-catalyzed transformations of ynamides is presented below:
| Reaction Type | Catalyst System | Product Type | Ref. |
| C-H Insertion-Cyclization | Au(I) complexes | Fused N-heterocycles | youtube.comnih.gov |
| Cascade Cyclization | Au(I) complexes | Indeno[1,2-c]pyrroles | nih.gov |
| Cycloisomerization/Cyclization | Au(I) / NHC | Bicyclic lactams | mdpi.com |
| Cyclization of yne-tethered ynamides | Brønsted acid / Au catalyst | N-heterocycles | organic-chemistry.org |
Copper catalysts are also widely employed in ynamide chemistry, offering a cost-effective alternative to precious metals like gold and palladium. Copper-catalyzed reactions of N-allyl ynamides have been shown to produce a variety of nitrogen-containing heterocycles.
One notable application is the copper-catalyzed alkynylation/annulation cascades of N-allyl ynamides, which provide regioselective access to medium-sized N-heterocycles such as 6-, 7-, 8-, and 9-membered rings. nih.govacs.org These reactions are proposed to proceed through the formation of a ketenimine intermediate. libretexts.org The choice of the copper catalyst and ligand is crucial for the success of these transformations. For instance, a combination of CuTiO3 and 1,10-phenanthroline (B135089) has been found to be effective. acs.org Copper-catalyzed C-N bond formation is a fundamental process in the synthesis of ynamides themselves. researchgate.net Furthermore, copper-catalyzed divergent C-H insertion-cyclization cascades of N-allyl ynamides can lead to the synthesis of fused pyridine (B92270) derivatives, showcasing a different reaction pathway compared to gold catalysis which yields C(sp3)-rich polycycles. youtube.comnih.gov
Key copper-catalyzed reactions involving N-allyl ynamides are summarized in the following table:
| Reaction Type | Catalyst System | Product Type | Ref. |
| Alkynylation/Annulation | CuTiO3 / Phenanthroline | Medium-sized N-heterocycles | nih.govacs.org |
| C-H Insertion-Cyclization | Cu(I) complexes | Fused pyridines | youtube.comnih.gov |
| Ynamide Synthesis | Cu(I) or Cu(II) salts | Ynamides | researchgate.net |
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the context of N-allyl ynamides, palladium catalysts can facilitate unique transformations. A notable example is the palladium-catalyzed N-to-C allyl transfer of N-allyl-N-sulfonyl ynamides, which leads to the formation of amidines. This transformation is proposed to proceed through an ynamido-palladium-pi-allyl complex. libretexts.org
While direct palladium-catalyzed cross-coupling reactions involving 3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide are not extensively documented, the broader field of palladium-catalyzed C-N cross-coupling is well-established for the synthesis of a wide array of nitrogen-containing compounds. nih.gov These reactions typically involve the coupling of amines with aryl or vinyl halides and have been applied in numerous total synthesis campaigns. nih.gov The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov
The following table highlights a key palladium-catalyzed transformation of a related N-allyl ynamide system:
| Reaction Type | Catalyst System | Product Type | Ref. |
| N-to-C Allyl Transfer | Pd(0) complexes | Amidines | libretexts.org |
Ruthenium catalysts have demonstrated utility in the transformation of ynamides, particularly in cycloaddition reactions. Ruthenium-catalyzed [2 + 2] cycloadditions between ynamides and alkenes, such as norbornene, have been reported to yield cyclobutene (B1205218) adducts in moderate to good yields. organic-chemistry.orgnih.gov This indicates that the ynamide functionality is compatible with ruthenium-catalyzed cycloaddition conditions.
Furthermore, ruthenium-catalyzed ring-closing metathesis of ene-ynamides has been utilized to synthesize nitrogen-containing heterocycles possessing dienamide moieties. These cyclic dienamides can then participate in subsequent reactions like the Diels-Alder reaction to construct more complex bi- or tricyclic systems.
A summary of ruthenium-catalyzed reactions with ynamides is provided below:
| Reaction Type | Catalyst System | Product Type | Ref. |
| [2 + 2] Cycloaddition | Ru complexes | Cyclobutenes | organic-chemistry.orgnih.gov |
| Ring-Closing Metathesis | Grubbs' catalyst | Cyclic dienamides |
Zinc-based catalysts have emerged as effective promoters for certain transformations of ynamides. A significant application is the zinc-catalyzed hydrocyanation of ynamides, which provides a regio- and stereoselective route to trisubstituted E-α-enamidonitriles. This reaction is thought to proceed through the formation of a zinc keteniminium intermediate.
Additionally, zinc catalysis plays a role in ynamide oxidation strategies for the preparation of α-functionalized amides. For instance, zinc(II)-catalyzed oxidative azidation and thiocyanation of ynamides have been achieved.
The table below summarizes key zinc-catalyzed reactions of ynamides:
| Reaction Type | Catalyst System | Product Type | Ref. |
| Hydrocyanation | ZnBr2 | E-α-enamidonitriles | |
| Oxidative Azidation/Thiocyanation | Zn(II) catalysts | α-azido/thiocyanato amides |
Cobalt catalysts offer an earth-abundant and cost-effective option for mediating reactions of ynamides. Cobalt-catalyzed cascade reactions of halogenated N-allyl ynamides with 1,3-dicarbonyl compounds have been developed for the selective synthesis of differently sized N-heterocycles, including 5-, 6-, and 7-membered rings. nih.gov
Furthermore, cobalt-catalyzed aerobic aminocyclization of unsaturated amides provides a route to functionalized γ- and δ-lactams. While not directly involving ynamides, this demonstrates the potential of cobalt catalysis in cyclization reactions of related unsaturated amide systems.
Key cobalt-catalyzed reactions relevant to N-allyl ynamides are presented in the table below:
| Reaction Type | Catalyst System | Starting Material | Product Type | Ref. |
| Cascade Cyclization | Co complexes / PPh3 | Halogenated N-allyl ynamides | 5-, 6-, 7-membered N-heterocycles | nih.gov |
| Aerobic Aminocyclization | Co complexes | Unsaturated N-acyl sulfonamides | γ- and δ-lactams |
Nickel Catalysis
There is a lack of specific literature detailing the use of nickel catalysis in reactions involving this compound. Nickel catalysis is a versatile tool in organic synthesis, often employed in cross-coupling and amination reactions. For instance, air-stable "naked nickel" complexes have been shown to be effective in thermal C–N bond formation between heteroaryl bromides and various N-based nucleophiles. nih.gov Another prominent application is in dual catalytic systems, such as combining nickel with photoredox catalysis for the late-stage arylation of trialkylamines. nih.gov These methodologies highlight the potential for nickel catalysts to engage with amine and aryl functionalities, but their direct application to a molecule like this compound has not been specifically documented. Research on nickel(II)-catalyzed additions of boroxines to sulfinylamines further demonstrates the utility of nickel in forming sulfur-nitrogen bonds, a transformation not directly analogous to the functionalities present in the target ynamide. organic-chemistry.org
Organocatalytic Approaches in Ynamide Chemistry
Information regarding the application of organocatalytic approaches specifically to this compound is not available. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a powerful strategy in modern synthesis. For example, cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis have been used for the 1,3-difunctionalization of aryl cyclopropanes. researchgate.net While ynamides are known substrates in various organocatalyzed transformations, the specific reactivity of this compound within this context remains unexplored in the surveyed scientific literature.
Photoredox Catalysis for Ynamide Functionalization
There are no specific reports on the photoredox-catalyzed functionalization of this compound. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a mild and powerful method for a wide range of chemical transformations. Its applications include the dehydrogenative functionalization of styrenes to form allylic carboxylates and the direct N-(het)arylation of lactams. nih.govunimi.it Dual catalytic systems combining photoredox catalysis with transition metals like cobalt or nickel have enabled challenging reactions such as the acceptorless dehydrogenative functionalization of cyclopropylamides and the selective arylation of trialkylamines. nih.govresearchgate.net Although these examples showcase the vast potential of photoredox catalysis, its specific application to this compound has not been documented.
Metal-Free Methodologies for Ynamide Transformations
Specific metal-free methodologies for the transformation of this compound have not been detailed in the scientific literature. The development of transition-metal-free reactions is a significant goal in sustainable chemistry, offering economic and environmental benefits. Such methods have been successfully developed for the synthesis of various nitrogen-containing compounds, including allylic amines from azaallyls and vinyl bromides, and quinazolines from ortho-functionalized anilines. nih.govmdpi.com These protocols often rely on the intrinsic reactivity of the substrates under thermal or base-mediated conditions, avoiding the need for metal catalysts or photoredox initiators. nih.gov While the ynamide functional group is reactive under various conditions, its transformations using metal-free approaches specifically for this compound are not reported.
Computational and Theoretical Investigations of Ynamide Reactivity
Applications of Density Functional Theory (DFT) in Mechanistic Elucidation
Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure and reactivity of chemical systems. nottingham.ac.ukyoutube.com For ynamides, DFT calculations have been pivotal in clarifying reaction pathways, identifying transient species, and explaining observed selectivities. umn.edumdpi.com By modeling reactions at the molecular level, DFT provides a framework for understanding the complex transformations that ynamides undergo. rsc.org
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed characterization of reaction mechanisms. rsc.orgresearchgate.net This involves calculating the Gibbs free energies of reactants, products, intermediates, and transition states to construct a complete reaction energy profile. researchgate.netacs.org Such profiles reveal the energetic feasibility of a proposed mechanism and identify the rate-determining step. acs.org
For instance, in gold-catalyzed reactions of ynamides, DFT studies have elucidated complex multi-step pathways. acs.orgresearchgate.net A theoretical investigation into a hypothetical gold-catalyzed intramolecular hydroalkylation of 3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide would begin with the coordination of the gold catalyst to the alkyne. The subsequent steps, such as a researchgate.netresearchgate.net-hydride shift from an in-situ generated keteniminium ion, cyclization, and protodeauration, can be modeled. acs.org The calculated energy profile would show the relative energies of each species along the reaction coordinate, confirming the viability of the pathway. researchgate.net
Table 1: Illustrative Gibbs Free Energy Profile for a Postulated Catalytic Cyclization
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| R | Reactant + Catalyst | 0.0 |
| TS1 | First Transition State | +18.5 |
| INT1 | Keteniminium Intermediate | +5.2 |
| TS2 | Cyclization Transition State | +15.0 |
| INT2 | Cyclized Intermediate | -25.8 |
| P | Product + Catalyst | -45.0 |
Note: The data in this table is hypothetical and serves to illustrate a typical energy profile for a multi-step ynamide reaction, based on findings in related systems. acs.org
A key strength of DFT is its ability to locate and characterize the geometry and energy of short-lived, high-energy species such as transition states and intermediates. rsc.orgresearchgate.net Transition states represent the energy maximum along a reaction coordinate, and their identification is crucial for calculating activation barriers. researchgate.net Intermediates are transient, metastable species that exist in energy minima between transition states. acs.org
In ynamide chemistry, a common and highly reactive intermediate is the keteniminium ion, which can be generated through the protonation or metal-coordination of the ynamide. acs.orgnih.govnih.gov DFT calculations can confirm the structure of this intermediate and map its subsequent reactions, such as nucleophilic attack or cyclization. acs.org For this compound, DFT could be used to model the structure of the corresponding keteniminium ion and the transition state for its reaction with a nucleophile, providing key geometric data like bond lengths and angles. researchgate.netresearchgate.net
Table 2: Representative Calculated Geometric Parameters for a Transition State
| Parameter | Description | Value (Å) |
| Cα–Nu | Forming bond between ynamide α-carbon and nucleophile | 2.15 |
| Cα–Cβ | Ynamide triple bond (elongated) | 1.28 |
| Cβ–N | Ynamide C-N bond | 1.30 |
| Au–Cα | Bond to gold catalyst (if present) | 2.05 |
Note: The data is representative of transition state geometries found in DFT studies of ynamide reactions. researchgate.netresearchgate.net
Many reactions involving ynamides can potentially yield multiple isomers. DFT calculations are exceptionally useful for rationalizing and predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the product). researchgate.netnih.gov This is achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower energy barrier is favored, and the corresponding product is expected to be the major one. researchgate.net
The inherent polarization of the ynamide triple bond typically directs nucleophilic attack to the β-carbon and electrophilic attack to the α-carbon. acs.org However, factors such as catalysts, substituents, and chelating groups can reverse this intrinsic reactivity. researchgate.netacs.org For this compound, DFT could be used to compare the energy barriers for α- versus β-addition of a reagent. By calculating the energies of the two corresponding transition states, the observed regioselectivity can be explained. researchgate.net For example, in a radical cyclization, DFT calculations can show why attack at the alkyne is favored over the ynamide, leading to a specific regioisomer. nih.govuohyd.ac.in
Quantum Chemical Descriptors and Reactivity Predictions for Ynamides
Beyond mapping specific reaction pathways, DFT can be used to calculate a variety of molecular properties, known as quantum chemical descriptors, that predict the general reactivity of a molecule. rasayanjournal.co.in These descriptors provide a quantitative measure of various electronic characteristics, helping to understand and anticipate chemical behavior. nih.govchemrxiv.org This approach is part of a field known as conceptual DFT. rasayanjournal.co.in
For a molecule like this compound, these descriptors can offer insights into its stability and reaction tendencies. Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap often suggests higher reactivity. rasayanjournal.co.in
Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons, acting as a global measure of electrophilicity. nih.govpeerj.com It is useful for predicting how readily the ynamide will react with nucleophiles. peerj.com
Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting regioselectivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rasayanjournal.co.in
By calculating these values for this compound and its potential reaction partners, chemists can make informed predictions about reaction outcomes without the immediate need for extensive experimental work or full mechanistic simulations. ethz.chrsc.org
Table 3: Common Quantum Chemical Descriptors and Their Implications
| Descriptor | Typical Implication for Reactivity |
| HOMO Energy | Higher energy indicates stronger nucleophilicity (electron-donating ability). |
| LUMO Energy | Lower energy indicates stronger electrophilicity (electron-accepting ability). |
| HOMO-LUMO Gap | A smaller gap is associated with higher polarizability and greater chemical reactivity. |
| Electrophilicity Index (ω) | A higher value signifies a stronger electrophile. |
| Nucleophilicity Index (N) | A higher value signifies a stronger nucleophile. |
| Partial Atomic Charges | Indicates the distribution of electron density and potential sites for electrostatic interactions. |
Advanced Synthetic Applications of Ynamides As Versatile Building Blocks
Construction of Complex Molecular Architectures and Scaffolds
Ynamides have emerged as powerful building blocks in organic synthesis due to their unique electronic properties. The nitrogen atom attached to the alkyne moiety donates electron density, activating the carbon-carbon triple bond and rendering it both nucleophilic at the β-carbon and electrophilic at the α-carbon. brad.ac.uk This distinct reactivity allows for a diverse range of chemical transformations. Furthermore, the electronic nature of the ynamide can be fine-tuned by modifying the electron-withdrawing group on the nitrogen atom, making them highly adaptable synthetic intermediates. nih.gov
A prominent strategy for constructing complex molecular frameworks is the combination of tandem reactions involving ynamides. For instance, a powerful two-stage tandem approach combines a benzannulation reaction with a subsequent ring-closing metathesis (RCM). nih.gov In the first stage, the reaction of an ynamide with a cyclobutenone initiates a cascade of four pericyclic reactions, efficiently assembling a highly substituted aniline (B41778) derivative. nih.gov This intermediate is then subjected to RCM in the second stage to generate the final benzofused nitrogen heterocycle. This method provides streamlined access to complex scaffolds like dihydroquinolines, benzazepines, and benzazocines. nih.gov The utility of this strategy has been showcased in the formal total synthesis of the anticancer agent (+)-FR900482. nih.gov
The versatility of ynamides extends to various cycloaddition reactions, including [2+2], [4+2], [2+2+1], and [2+2+2] cycloadditions, as well as metathesis and rearrangement reactions, which enable the rapid assembly of intricate molecular structures. brad.ac.ukrsc.org These transformations are foundational in building complex architectures from relatively simple starting materials.
| Reaction Type | Description | Resulting Scaffold | Reference |
|---|---|---|---|
| Tandem Benzannulation/RCM | Reaction of ynamides with cyclobutenones followed by ring-closing metathesis. | Benzofused N-heterocycles (e.g., Dihydroquinolines, Benzazepines) | nih.gov |
| Intramolecular [4+2] Cycloaddition | Reaction of ynamides with conjugated enynes. | Indolines and Indoles | nih.govresearchgate.net |
| Radical Cyclization | Radical-initiated cyclization of appropriately functionalized ynamides. | Pyrrolidines, Piperidines, Azepanes | thieme-connect.com |
Synthesis of Diverse Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and ynamides have proven to be exceptionally valuable precursors for this purpose. bham.ac.uk Their inherent structure, featuring a reactive alkyne tethered to a nitrogen atom, is perfectly suited for a variety of ring-forming transformations. Methodologies such as radical cyclizations, transition-metal-catalyzed cyclizations (e.g., using gold, palladium, copper, or rhodium), and cycloaddition reactions are commonly employed to convert ynamides into a wide array of heterocyclic systems. brad.ac.ukresearchgate.net
Pyrroles and Pyrrolidines
Pyrrole (B145914) and pyrrolidine (B122466) rings are common motifs in pharmaceuticals and natural products. Ynamides offer several efficient routes to these five-membered heterocycles.
Pyrrolidines: An effective method for synthesizing pyrrolidines involves the radical cyclization of ynamides. For example, ynamides bearing an N-iodopropyl chain can be cyclized in a highly regio- and stereoselective manner using tributyltin hydride and a radical initiator like AIBN. This 5-exo-dig cyclization proceeds smoothly to afford 2-arylidenepyrrolidines in good to excellent yields. thieme-connect.com
Pyrroles: Gold catalysis has been particularly effective for pyrrole synthesis. A formal [3+2] cycloaddition between ynamides and 2H-azirines, catalyzed by a gold(I) complex, provides a direct and atom-economical route to highly substituted pyrroles under mild conditions. acs.org Another powerful gold-catalyzed method involves the cascade cyclization of N-propargyl ynamides, which can lead to complex bicyclic and tricyclic pyrrole systems. acs.orgrsc.orgnih.gov
| Heterocycle | Method | Key Features | Reference |
|---|---|---|---|
| Pyrrolidines | Radical Cyclization (5-exo-dig) | High regio- and stereoselectivity; uses N-iodopropyl ynamides. | thieme-connect.com |
| Pyrroles | Gold-catalyzed [3+2] Cycloaddition | Reacts ynamides with 2H-azirines; atom-economical. | acs.org |
| Polycyclic Pyrroles | Dual Gold-catalyzed Cascade | Cyclization of N-propargyl ynamides; forms complex fused systems. | acs.orgnih.gov |
Indoles and Oxindoles
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. Ynamides serve as versatile substrates for constructing both indoles and their oxidized congeners, oxindoles.
Indoles: A modular and efficient route to highly functionalized indoles is achieved through the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. nih.govresearchgate.net The resulting indoline (B122111) products can be easily oxidized to the corresponding indoles. nih.gov Another common approach involves a one-pot, two-step palladium-catalyzed reaction between o-iodoanilines and ynamides. This sequence begins with a Sonogashira coupling, followed by a spontaneous intramolecular hydroamination to form the 2-amidoindole product. mdpi.comnih.gov
Oxindoles: The synthesis of oxindoles can be achieved via a platinum-catalyzed oxoarylation of ynamides with nitrones. The initial products can then be reduced in a cascade sequence to yield the final indolin-2-one (oxindole) structures. organic-chemistry.org
Quinolines and Isoquinolones
Quinolines and isoquinolones are bicyclic heterocycles prevalent in biologically active compounds, particularly alkaloids.
Quinolines: A tandem strategy involving the benzannulation of N-propargyl-substituted ynamides followed by an iodocyclization reaction provides regiocontrolled access to very highly substituted quinolines. nih.govacs.org Ring-closing metathesis (RCM) of ene-ynamides using a second-generation Grubbs catalyst has also been shown to produce quinoline (B57606) derivatives containing a dienamide unit in good yields. researchgate.net
Isoquinolones: Similar to quinolines, RCM of ene-ynamides can be employed to synthesize isoquinoline (B145761) derivatives. researchgate.net Additionally, rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes is a well-established method for constructing the isoquinolone core. nih.gov More recently, visible-light-induced deaminative [4+2] annulation reactions have provided a metal-free approach to these structures. rsc.org
β-Carbolines
β-Carbolines are tricyclic indole derivatives known for their wide range of pharmacological activities. Several synthetic strategies utilizing ynamides have been developed to access this scaffold. One approach involves a copper-catalyzed 6-endo-dig cyclization of arene-ynamides, which, after demesylation and aromatization, provides the β-carboline products in high yields. ljmu.ac.uk Another elegant method is a gold-catalyzed formal [4+2] cycloaddition between indolyl azides and ynamides, which proceeds through an α-imino gold carbene intermediate to furnish 3-amino-β-carbolines. ljmu.ac.uk
Diazepinones
Seven-membered heterocycles like diazepinones are important synthetic targets. Ynamides can be used to construct these medium-sized rings through annulation strategies. A triflic anhydride (B1165640) (Tf₂O)-promoted [5+2] annulation of ynamides with imidazolidines has been developed as an efficient, metal-free method for the synthesis of 1,4-diazepine derivatives. nih.gov This transformation is characterized by its operational simplicity and broad substrate scope, providing a valuable pathway to these N-heterocycles. nih.gov
Thiophenes and Furans
Ynamides serve as valuable precursors for the synthesis of thiophenes and furans, which are important structural motifs in many biologically active compounds and functional materials.
Thiophenes: A metal-catalyst-free approach for the synthesis of 2-(tosylamido)- and 2,5-bis(tosylamido)thiophenes has been developed using nonsymmetrical and symmetrical 1,3-butadiynamides. researchgate.netacs.org This method relies on the reaction with sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) under mild conditions (50 °C), facilitated by the polarized nature of the carbon-carbon triple bonds in the ynamide starting materials. researchgate.netacs.org This protocol is attractive due to its operational simplicity and the use of readily available reagents. acs.org
In another strategy, 2-sulfonamidobenzo[b]thiophenes can be synthesized through a one-pot silica (B1680970) gel-promoted or solvent-promoted protonative intramolecular cyclization of ynamides bearing an o-(methylthio)aryl group. researchgate.net This mild and economical protocol avoids the use of strong Brønsted acids or expensive transition metals, offering a convenient route to various functionalized 2-amidobenzo[b]thiophenes. researchgate.net The key intermediate in this transformation is a keteniminium ion, generated via electrophilic activation of the ynamide alkyne. researchgate.net
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nonsymmetrical 1,3-butadiynamides | Na₂S·9H₂O, 50 °C | 2-(Tosylamido)thiophenes | - | researchgate.netacs.org |
| Symmetrical 1,3-butadiyne-1,4-diamides | Na₂S·9H₂O, 50 °C | 2,5-Bis(tosylamido)thiophenes | - | researchgate.netacs.org |
| Ynamides with o-(methylthio)aryl group | Silica gel or solvent | 2-Sulfonamidobenzo[b]thiophenes | - | researchgate.net |
Furans: Highly substituted 2-amido-furans can be readily accessed through a Rh(II)-catalyzed cyclopropenation of ynamides with α-diazoacetates. nih.gov This reaction is proposed to proceed through the formation of a cyclopropene (B1174273) intermediate which then undergoes ring-opening. nih.gov The resulting 2-amido-furans can be further utilized in intramolecular Diels-Alder reactions to construct dihydroindoles and tetrahydroquinolines. nih.gov
A one-pot synthesis of tetrasubstituted 2-aminofurans has been achieved via a Au(I)-catalyzed cascade reaction of ynamides with propargylic alcohols. organic-chemistry.org This process involves a sequence of hydroalkoxylation, Saucy–Marbet rearrangement, and cyclization under mild conditions, representing an atom- and pot-economical methodology. organic-chemistry.org Furthermore, a novel radical-mediated approach allows for the synthesis of persubstituted 2-aminofurans from ynamides and cyclic α-dicarbonyl radicals, mediated by Mn(OAc)₃/Cu(OAc)₂. nih.govresearchgate.net This transformation proceeds through the addition of the α-dicarbonyl radical to the ynamide, followed by oxidation to a ketene-iminium intermediate and subsequent polar cyclization. nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ynamides, α-diazoacetates | Rh₂(OAc)₄, toluene, 80 °C | Highly substituted 2-amido-furans | Varies | nih.gov |
| Ynamides, propargylic alcohols | Au(IPr)Cl/AgNTf₂, toluene, 80 °C | Tetrasubstituted 2-aminofurans | Up to 38% (initial screen) | organic-chemistry.org |
| Ynamides, cyclic α-dicarbonyls | Mn(OAc)₃/Cu(OAc)₂ | Persubstituted 2-aminofurans | Good to excellent | nih.govresearchgate.net |
Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, found in several marketed drugs. Ynamides have been successfully employed in the synthesis of this important heterocyclic system. A copper-promoted regioselective intermolecular diamination of ynamides with 2-aminopyridines provides a direct route to 3-aminoimidazo[1,2-a]pyridines. This method offers a straightforward approach to constructing this valuable heterocyclic core.
Strategies in the Total Synthesis of Natural Products and Biologically Relevant Molecules
The unique reactivity of ynamides has been harnessed in the total synthesis of several complex natural products and biologically relevant molecules.
Marinoquinolines and Aplidiopsamine A: A Brønsted acid-promoted arene-ynamide cyclization has been a key strategy in the total synthesis of marinoquinolines A and C, and aplidiopsamine A. This powerful cyclization reaction allows for the efficient construction of the core structures of these marine alkaloids. The versatility of ynamide chemistry has been instrumental in accessing these complex molecular architectures.
Rigidin A: The synthesis of Rigidin A, a pyrrolopyrimidine alkaloid, has also benefited from the application of ynamide chemistry. The strategic incorporation of an ynamide moiety allows for key bond formations and the construction of the heterocyclic core of the natural product.
Chimonamidine: In the asymmetric synthesis of chimonamidine alkaloids, a notable application of ynamides involves the copper-catalyzed enantioselective addition of sulfonynamides to isatins. This reaction constructs a key tetrasubstituted stereocenter found in the natural product with high efficiency and stereocontrol.
| Natural Product | Key Ynamide-Based Strategy | Reference |
| Marinoquinolines A and C | Brønsted acid-promoted arene-ynamide cyclization | |
| Aplidiopsamine A | Brønsted acid-promoted arene-ynamide cyclization | |
| Rigidin A | Ynamide-based heterocycle construction | - |
| Chimonamidine | Copper-catalyzed enantioselective addition of sulfonynamides to isatins |
Utilization of Ynamides in Peptide and Amide Bond Formation Methodologies
Ynamides have recently emerged as a novel class of coupling reagents for peptide and amide synthesis, offering a distinct mechanistic pathway compared to conventional reagents. researchgate.netnih.gov This methodology proceeds in a one-pot, two-step fashion, involving the formation of stable α-acyloxyenamide active esters as intermediates. researchgate.netnih.gov A significant advantage of ynamide-mediated peptide synthesis is its remarkable ability to suppress racemization and epimerization during the activation and coupling of chiral amino acids. acs.orgnih.gov
The scope of this methodology extends beyond simple dipeptide synthesis to include peptide fragment condensation, head-to-tail cyclization, and solid-phase peptide synthesis. nih.gov Specific terminal ynamides, such as N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA), have been identified as optimal coupling reagents for these transformations. acs.orgnih.gov The excellent chemoselectivity of this method allows for the amidation of amino groups in the presence of unprotected hydroxyl, thiol, and amide functionalities. This feature obviates the need for protecting groups on the side chains of many amino acids, thereby streamlining the synthetic process. Furthermore, this strategy has enabled the development of an "inverse peptide synthesis" (N- to C-terminus) using unprotected amino acids. acs.orgnih.gov
| Application | Key Features | Ynamide Reagents | Reference |
| Peptide Bond Formation | Racemization-free, one-pot, two-step process | MYTsA, MYMsA | acs.orgnih.govnih.gov |
| Peptide Fragment Condensation | High efficiency and stereochemical fidelity | MYTsA, MYMsA | nih.gov |
| Head-to-Tail Cyclization | Effective for macrocyclization | - | nih.gov |
| Solid-Phase Peptide Synthesis | Adaptable to solid-phase methodologies | - | nih.gov |
| Amide Synthesis | High chemoselectivity, minimal protecting groups | MYTsA, MYMsA | organic-chemistry.org |
Analytical and Spectroscopic Methodologies for Characterization and Mechanistic Studies of Ynamides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of ynamides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a typical ynamide like 3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide, distinct signals corresponding to the protons of the phenyl, propargyl, and allyl groups are observed. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the N-allyl group exhibit characteristic signals for the vinyl and methylene (B1212753) protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The ynamide functional group itself presents characteristic chemical shifts for the sp-hybridized carbons of the alkyne, which are influenced by the nitrogen atom and the phenyl substituent. The electron-withdrawing nature of the amide group deshields the β-alkynyl carbon, while the α-alkynyl carbon is more shielded. This polarization is a key feature of ynamides.
Detailed analysis of coupling constants in ¹H NMR can reveal through-bond connectivity and stereochemical relationships. Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive assignments of all proton and carbon signals, confirming the precise structure of the ynamide.
Table 1: Representative ¹H and ¹³C NMR Data for Ynamide Moieties
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.20 - 7.60 | |
| C ≡C | 80 - 90 (α-carbon) | |
| C≡C | 60 - 70 (β-carbon) | |
| N-CH₂ | 3.80 - 4.20 | 45 - 55 |
| =CH₂ | 5.10 - 5.30 | 115 - 120 |
| -CH= | 5.70 - 6.00 | 130 - 135 |
Note: These are approximate chemical shift ranges and can vary based on the specific molecular structure and solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of ynamides, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Under electron impact (EI) or electrospray ionization (ESI) conditions, the molecular ion of this compound can undergo characteristic fragmentation. The fragmentation patterns provide valuable clues about the molecule's structure. A common fragmentation pathway for amides involves cleavage of the N-CO bond. For α,β-unsaturated amides, this cleavage is often a dominant process due to the stability of the resulting acylium cation, which is enhanced by conjugation.
In the case of this compound, fragmentation may involve the loss of the allyl group or cleavage of the phenyl-alkyne bond. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the alkyne, amide, and alkene moieties.
The most prominent and diagnostic peaks include:
C≡C Stretch: The carbon-carbon triple bond of the ynamide typically shows a weak to medium intensity absorption in the region of 2260-2100 cm⁻¹.
C=O Stretch: The carbonyl group of the amide functionality gives rise to a strong, sharp absorption band in the range of 1760-1665 cm⁻¹.
C=C Stretch: The alkene double bond of the allyl group will show a stretching vibration around 1680-1640 cm⁻¹.
N-H Stretch: For primary and secondary amides, N-H stretching vibrations appear in the 3400-3250 cm⁻¹ region. However, for a tertiary amide like this compound, this peak will be absent.
C-H Stretches: Aromatic and vinylic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
The presence and position of these characteristic bands provide strong evidence for the presence of the ynamide and other functional groups within the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Ynamide | C≡C Stretch | 2260 - 2100 |
| Amide | C=O Stretch | 1760 - 1665 |
| Alkene | C=C Stretch | 1680 - 1640 |
| Aromatic | C-H Stretch | > 3000 |
| Alkene | =C-H Stretch | > 3000 |
X-ray Diffraction Studies for Solid-State Structural Elucidation
For crystalline ynamides, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.
X-ray crystallography can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While obtaining suitable single crystals can be a challenge, the resulting data is invaluable for understanding the solid-state conformation of the ynamide. In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material and assess its purity.
In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Detection
Understanding the mechanisms of reactions involving ynamides often requires monitoring the reaction in real-time. In situ spectroscopic techniques, such as ReactIR (in situ FTIR) and NMR spectroscopy, are powerful tools for this purpose. These methods allow for the continuous monitoring of the concentrations of reactants, products, and any observable intermediates as the reaction proceeds.
By tracking the appearance and disappearance of characteristic spectroscopic signals, researchers can gain valuable insights into the reaction kinetics and mechanism. For example, in a gold-catalyzed cyclization of a ynamide, in situ monitoring could potentially detect the formation of key intermediates like keteniminium ions. This information is crucial for optimizing reaction conditions and for developing a deeper understanding of the reaction pathway.
Advanced Analytical Techniques for Reagent Purity and Reaction Control
The success and reproducibility of chemical reactions involving ynamides depend critically on the purity of the starting materials and precise control over reaction parameters. Advanced analytical techniques play a vital role in ensuring these conditions are met.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is useful for assessing the thermal stability of ynamides and for detecting the presence of residual solvents or other volatile impurities in the starting material. A TGA curve can indicate the temperature at which the compound begins to decompose.
Powder X-ray Diffraction (PXRD): As mentioned earlier, PXRD is a powerful tool for characterizing crystalline solids. It can be used to confirm the identity and phase purity of solid reagents. By comparing the experimental PXRD pattern of a batch of starting material to a reference pattern, one can ensure the correct crystalline form is being used and that it is not contaminated with other crystalline phases.
Future Prospects and Emerging Research Avenues for 3 Phenyl N Prop 2 En 1 Yl Prop 2 Ynamide and Ynamide Chemistry
Development of Novel Catalytic Systems and Methodologies for Ynamide Transformations
The advancement of ynamide chemistry is intrinsically linked to the innovation of catalytic systems that can precisely control their transformations. While much of the contemporary focus has been on activation by carbophilic transition metals, significant research is now directed towards diversifying the catalytic toolbox. nih.gov
Gold catalysts, in particular, have been instrumental in developing new methodologies, such as the gold-catalyzed cascade reaction of N-allyl ynamides to create complex, fused nitrogen heterocyclic scaffolds. bham.ac.uk Beyond gold, other transition metals are being explored. For instance, copper catalysis has been shown to reverse the typical regioselectivity of arene-ynamide cyclizations, providing direct access to valuable azepino[4,5-b]indoles and β-carbolines, a transformation not achievable with traditional gold or platinum catalysts. acs.org This reversal highlights how catalyst choice can fundamentally alter reaction pathways and product outcomes. acs.org
In addition to transition metals, there is a growing interest in metal-free catalytic systems. Brønsted acids, for example, have emerged as simple yet powerful promoters for a range of ynamide reactions, including cycloadditions, cyclizations, and rearrangements. nih.govrsc.org These acid-mediated reactions represent a significant advance, offering milder and often more sustainable alternatives to metal-catalyzed processes. rsc.org
| Catalyst Type | Transformation Example | Key Advantages |
| Gold (Au) | Cycloisomerization of 1,6-diynes tethered to ynamides. nih.gov | Mild reaction conditions, low catalyst loading, high atom economy. nih.gov |
| Copper (Cu) | Reversal of regioselectivity in arene-ynamide cyclization. acs.org | Enables unprecedented reaction pathways, access to novel heterocycles. acs.org |
| Scandium (Sc) | Scandium-catalyzed [3+2] annulation with cyclopropanes. nih.gov | High diastereoselectivity, moderate to quantitative yields. nih.gov |
| Brønsted Acid (TfOH) | Divergent reaction with azides to form β-enaminoamides or oxazolidine-2,4-diones. nih.govrsc.org | Metal-free, high selectivity controlled by the reaction partner. nih.govrsc.org |
The future in this area points toward the discovery of new catalysts and chiral ligands to achieve enantioselective cycloadditions, an area that remains underdeveloped. nih.gov Further exploration of bimetallic systems or synergistic catalysis could unlock even more complex and selective transformations.
Exploration of Unprecedented Reactivity Modes and Transformational Pathways
A key frontier in ynamide research is the discovery of new reactivity patterns that expand their synthetic utility. Ynamides are known to react with electrophiles at the α-carbon and nucleophiles at the β-carbon, but recent studies have revealed more complex and controllable reactivity. nih.gov
One of the most intriguing developments is the concept of "divergent reactivity," where a single set of starting materials can be selectively guided toward radically different products. nih.gov A notable example involves the reaction of ynamides with azides in the presence of a Brønsted acid promoter. nih.govrsc.org Depending on the nature of the azide (B81097), the reaction can be fully controlled to produce either β-enaminoamides or biologically significant oxazolidine-2,4-diones. nih.govrsc.org This control is achieved by manipulating the fate of a transient keteniminium intermediate, a highly reactive species formed upon the protonation of the ynamide. nih.gov
Researchers are also uncovering novel skeletal rearrangements. An environmentally friendly, acid-catalyzed transformation has been developed that involves ynamide N–Csp bond cleavage, followed by a skeletal rearrangement and stereospecific functionalization with nucleophiles like anisole (B1667542) derivatives. rsc.org This method rapidly produces thermodynamically challenging cis-alkene tethered indole (B1671886) scaffolds, demonstrating a new pathway for ynamide functionalization. rsc.org Mechanistic studies, including 13C-isotope labeling, have been crucial in confirming the movement of the alkyne-carbon during these rearrangements. rsc.org
| Starting Materials | Conditions/Catalyst | Product Type 1 | Product Type 2 |
| Ynamide + Azide | Triflic Acid (TfOH) | β-enaminoamide | Oxazolidine-2,4-dione |
| Ynamide + Anisole Derivative | Acid Catalyst | cis-alkene tethered indole | N/A |
Future work will likely focus on harnessing transient intermediates, such as keteniminiums, to engage in a wider range of cycloadditions and cascade reactions. nih.govnih.gov The combination of experimental and computational studies will be essential to predict and rationalize these new transformational pathways, enabling the design of reactions that were previously inconceivable. nih.gov
Integration with Sustainable and Green Chemistry Principles (e.g., Flow Chemistry)
As the chemical industry shifts towards more environmentally responsible practices, ynamide chemistry is being adapted to align with the principles of green and sustainable chemistry. nih.govnewswise.com This involves developing methods that are more atom-economical, reduce waste, use safer solvents, and operate under milder conditions. rsc.orgnih.gov
Key developments in this area include:
Transition-Metal-Free Reactions : The use of Brønsted acids or other organocatalysts avoids the cost and toxicity associated with heavy metals. rsc.orgrsc.org
Atom Economy : Designing reactions, such as cycloadditions, where most or all atoms from the reactants are incorporated into the final product. nih.gov
Waste Reduction : The development of novel ynamide coupling reagents whose by-products can be removed with a simple acidic aqueous work-up, eliminating the need for column chromatography. rsc.org This approach is not only more environmentally benign but also more user-friendly and cost-effective. rsc.org
Flow chemistry , the use of continuous-flow reactors, is an emerging technology that offers significant advantages for sustainable synthesis. nih.govamf.ch By conducting reactions in small, temperature-controlled channels, flow chemistry provides enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or highly exothermic processes. amf.cheuropa.euenantia.com This technology is well-suited for ynamide transformations, allowing for:
Enhanced Safety : Small reactor volumes minimize the amount of hazardous material present at any given time. enantia.com
Scalability : Processes can be scaled up seamlessly from the lab to industrial production by running the system for longer or by using multiple reactors in parallel ("numbering up"). amf.chenantia.com
The integration of flow chemistry with ynamide synthesis can lead to safer, cleaner, and more scalable production of complex molecules, making it a crucial area for future research and industrial application. amt.uk
Expanding Applications in Specialized Organic Synthesis and Materials Science
The unique reactivity of ynamides makes them powerful tools for constructing complex molecular architectures, with expanding applications in both specialized organic synthesis and materials science.
In organic synthesis, ynamides like 3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide are key precursors for the rapid assembly of nitrogen-containing heterocycles, which are prevalent motifs in biologically active compounds and pharmaceuticals. bham.ac.ukbham.ac.uk Research has demonstrated their use in synthesizing diverse and structurally complex sp3-rich polycycles, which are of high interest for medicinal chemistry. bham.ac.uk The ability to build these frameworks efficiently opens new avenues for drug discovery and development. bham.ac.uk Furthermore, ynamide-based coupling reagents are proving robust for the racemization-free synthesis of peptides, including complex drug molecules like carfilzomib. rsc.orgacs.org
The application of ynamides is also extending into materials science . An innovative application is the facile synthesis of piezoelectric polyamides through the polyamidation of carboxylic acids and ynamides. acs.org These materials have potential applications in areas such as sensors, actuators, and even for potent tumor immunotherapy. acs.org The versatility of the ynamide functional group allows for the incorporation of various substituents, enabling the fine-tuning of material properties. The ability of allyl-functionalized triazoles, which share structural motifs with N-allyl ynamides, to act as ligands for creating coordination compounds with nonlinear optical and magnetic properties suggests another potential direction for ynamide-derived materials. mdpi.com
Future research will likely uncover new applications for ynamides in the synthesis of functional materials, including polymers, organic electronics, and smart materials, leveraging their unique chemical handles for polymerization and functionalization.
Q & A
Q. What are the recommended synthetic routes for 3-phenyl-N-(prop-2-en-1-yl)prop-2-ynamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed for analogous propargylamine derivatives. In the first step, palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂ with CuI) in DMF/Et₃N at 60°C facilitates alkynylation of propargylamine precursors, achieving yields up to 90% . The second step involves deprotection (e.g., KOH in MeOH/H₂O at 60°C) to yield the final compound, with purity confirmed via column chromatography (silica gel, EtOAc/hexane). Optimization focuses on catalyst loading (5–10 mol%), solvent polarity, and reaction time to minimize side products like over-alkylated species .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry using alkynyl proton signals (δ 1.8–2.2 ppm for terminal alkynes) and aromatic integrations. The propargylamine backbone shows characteristic peaks at δ 3.5–4.5 ppm (N–CH₂) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₄N₂O: 226.1106) with <2 ppm error .
- HPLC : Use a C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95%) and detect impurities from incomplete deprotection .
Advanced Research Questions
Q. How can contradictions in reaction yields be analyzed when varying catalytic systems?
- Methodological Answer : Discrepancies in yields (e.g., 76% vs. 90% in analogous syntheses) may arise from competing pathways. For palladium-catalyzed reactions, ligand selection (e.g., PPh₃ vs. bidentate ligands) influences oxidative addition efficiency. Kinetic studies (e.g., in situ IR monitoring) and DFT calculations can identify rate-limiting steps, such as alkyne coordination or reductive elimination . Contradictions in copper-catalyzed systems may stem from Cu(I)/Cu(III) redox equilibria, which can be probed via cyclic voltammetry .
Q. What computational strategies are used to predict the reactivity and stability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or MeOH) to assess conformational stability of the propargylamide moiety .
- DFT Calculations : Optimize transition states for alkyne insertion or nucleophilic attack, using B3LYP/6-31G(d) basis sets. Electron-withdrawing groups on the phenyl ring increase electrophilicity at the triple bond .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes with hydrophobic active sites) to guide functionalization .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C with 75% relative humidity. Monitor decomposition via HPLC every 7 days. Propargylamines are prone to oxidation; argon-purged vials with desiccants (e.g., silica gel) extend shelf life .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours. Degradation products (e.g., ketones from alkyne hydration) are identified via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
